molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol

Cat. No.: B2773009
CAS No.: 1249593-20-1
M. Wt: 275.102
InChI Key: FJVONVWURLPBSR-UHFFFAOYSA-N
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Description

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is an organic compound that features a bromo and nitro substituted phenyl ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol typically involves the following steps:

    Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce the nitro group at the ortho position relative to the bromo substituent.

    Methylation: The nitro-bromoaniline is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The methylated product is reacted with ethylene oxide to introduce the ethanolamine moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The ethanol moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong bases.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-[(4-Amino-2-nitrophenyl)(methyl)amino]ethanol.

    Substitution: 2-[(4-Methoxy-2-nitrophenyl)(methyl)amino]ethanol.

    Oxidation: 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]acetic acid.

Scientific Research Applications

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It may serve as a building block for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of bromo and nitro substituents on biological activity.

Mechanism of Action

The mechanism of action of 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and nitro groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2-nitrophenyl)(ethyl)amino]ethanol
  • 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]propane
  • 2-[(4-Chloro-2-nitrophenyl)(methyl)amino]ethanol

Uniqueness

2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol is unique due to the specific combination of bromo and nitro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-bromo-N-methyl-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVONVWURLPBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-bromo-2-fluoronitrobenzene (5.0 g, 22.7 mmol), 2-(methylamino)ethanol (4.26 g, 56.8 mmol) and K2CO3 (9.4 g, 68.1 mmol) in DMF (20 mL) was heated to 60° C. for 1.5 hours, cooled to rt, diluted with water and extracted with EtOAc. The organic phases were washed with water, brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to provide 6.98 g (100%) of the desired product 2-((4-bromo-2-nitrophenyl)(methyl)amino)ethanol (25B): 1H NMR (300 MHz, CDCl3) δ 7.87 (1H, d), 7.51 (1H, dd), 7.10 (1H, d), 3.77 (2H, t), 3.39 (2H, t), 2.83 (3H, s).
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100%

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